4-Methylpiperidine-4-carbonitrile hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylpiperidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c1-7(6-8)2-4-9-5-3-7;/h9H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLNGLZSXULFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726986 | |

| Record name | 4-Methylpiperidine-4-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948894-26-6 | |

| Record name | 4-Methylpiperidine-4-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpiperidine-4-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylpiperidine-4-carbonitrile Hydrochloride: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-Methylpiperidine-4-carbonitrile hydrochloride, a pivotal intermediate in modern pharmaceutical development. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's molecular structure, details a robust synthesis protocol, provides an in-depth analysis of its spectral characteristics, and explores its applications in the synthesis of therapeutic agents.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous and highly valued structural motif in medicinal chemistry, present in a vast number of approved drugs and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. This compound serves as a crucial building block, offering a strategic entry point for the synthesis of complex molecules, particularly those targeting the central nervous system (CNS). This guide will elucidate the key technical aspects of this compound, providing the foundational knowledge necessary for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

This compound is a salt, which enhances its stability and solubility in polar solvents, a desirable trait for many chemical reactions. The core structure consists of a piperidine ring substituted at the 4-position with both a methyl group and a nitrile group. The protonated piperidine nitrogen forms an ionic bond with a chloride ion.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 948894-26-6 | [2] |

| Molecular Formula | C₇H₁₃ClN₂ | [3] |

| Molecular Weight | 160.65 g/mol | [3] |

| Appearance | White to pale-yellow solid | |

| InChI Key | UWLNGLZSXULFBT-UHFFFAOYSA-N | |

| Canonical SMILES | CC1(CCNCC1)C#N.Cl |

The presence of a quaternary carbon at the 4-position introduces a fixed stereocenter, which can be a critical design element in drug development. The nitrile group is a versatile functional handle, capable of being hydrolyzed to a carboxylic acid or reduced to an amine, opening up a wide range of synthetic possibilities.

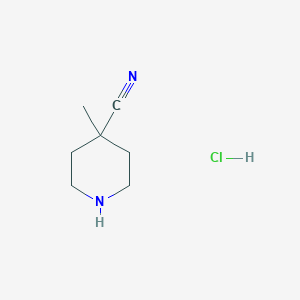

Molecular Structure Visualization

The following diagram illustrates the chemical structure of this compound.

Sources

An In-depth Technical Guide to the Synthesis of 4-Methylpiperidine-4-carbonitrile Hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and well-established pathway for the synthesis of 4-Methylpiperidine-4-carbonitrile hydrochloride, a valuable building block in medicinal chemistry and drug development. The core of this synthesis is the Strecker reaction, a classic and efficient method for the preparation of α-aminonitriles. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental protocol, and address critical safety and handling considerations, particularly concerning the use of cyanide reagents. The information presented herein is intended to equip researchers with the knowledge and procedures necessary for the safe and successful synthesis of this important chemical intermediate.

Introduction and Significance

This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. The piperidine scaffold is a common motif in a wide array of biologically active molecules, and the presence of a 4-methyl and a 4-cyano group offers versatile handles for further chemical modification. This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to handling and formulation.

The synthesis of such intermediates is a critical step in the drug development pipeline. A reliable and scalable synthetic route is paramount. The pathway detailed in this guide, centered around the Strecker synthesis, represents a time-tested and efficient approach to obtaining this compound.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of this compound is most effectively achieved through a two-step process:

-

Strecker Synthesis: The formation of the α-aminonitrile, 4-Methylpiperidine-4-carbonitrile, from the corresponding ketone, 1-methyl-4-piperidone.

-

Salt Formation: The conversion of the free base to its hydrochloride salt.

The cornerstone of this pathway is the Strecker synthesis, a three-component reaction involving a ketone, an ammonia source, and a cyanide source.[1][2][3]

Mechanism of the Strecker Synthesis:

The reaction proceeds through the initial formation of an imine from the ketone and ammonia, which is then attacked by the cyanide ion.[1][2]

-

Step 1: Imine Formation: 1-methyl-4-piperidone reacts with ammonia (generated in situ from ammonium chloride) to form an intermediate hemiaminal, which then dehydrates to yield a protonated imine (an iminium ion).

-

Step 2: Nucleophilic Attack by Cyanide: The cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the iminium ion, forming the stable α-aminonitrile, 4-Methylpiperidine-4-carbonitrile.

This reaction is typically carried out in a one-pot fashion, with all three components reacting in a suitable solvent system.

Experimental Protocol

This protocol is adapted from established procedures for the Strecker synthesis on ketones and should be performed by trained personnel in a well-ventilated fume hood.[4]

Materials:

-

1-methyl-4-piperidone

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ammonia solution (e.g., 7 M in methanol)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)

-

Deionized water

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Appropriate solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer, condenser, and thermocouple

-

Addition funnel

-

Cooling bath (ice-water or other)

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves are mandatory. A face shield is recommended.

Part A: Synthesis of 4-Methylpiperidine-4-carbonitrile (Strecker Reaction)

-

Reaction Setup: In a round-bottom flask, combine ammonium chloride (1.1 equivalents) and sodium cyanide (1.05 equivalents).

-

Solvent Addition: Add a solution of ammonia in methanol (e.g., 7 M) and cool the resulting slurry to 0-5 °C in an ice bath.

-

Substrate Addition: Slowly add 1-methyl-4-piperidone (1.0 equivalent) to the cooled reaction mixture.

-

Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours (typically 4-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Work-up: Upon completion, quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography or distillation if necessary.

Part B: Formation of this compound

-

Dissolution: Dissolve the purified 4-Methylpiperidine-4-carbonitrile in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Acidification: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether) to the stirred solution of the free base.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Visualization of the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for the synthesis. The values are indicative and may be optimized for specific laboratory conditions and scales.

| Parameter | Value | Unit | Notes |

| Strecker Reaction | |||

| 1-methyl-4-piperidone | 1.0 | eq | |

| Ammonium chloride | 1.1 | eq | |

| Sodium cyanide | 1.05 | eq | |

| Reaction Temperature | 20-40 | °C | Exothermic reaction; cooling may be required. |

| Reaction Time | 4-24 | hours | Monitor by TLC or GC-MS. |

| Yield (crude) | 80-95 | % | Dependent on reaction conditions and work-up. |

| Salt Formation | |||

| HCl solution | 1.1 | eq | |

| Yield | >95 | % | Typically a high-yielding step. |

Trustworthiness: Safety and Handling of Cyanide

The use of cyanide salts in this synthesis necessitates strict adherence to safety protocols due to their high toxicity.[5][6][7][8][9][10][11]

Key Safety Precautions:

-

Engineering Controls: All manipulations involving cyanide salts must be conducted in a certified chemical fume hood to prevent inhalation of dust or hydrogen cyanide gas.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile gloves are suitable for short-term use, but heavier gloves like neoprene or butyl rubber are recommended for extended handling), and chemical splash goggles. A face shield is also recommended.[6][7]

-

Preventing HCN Gas Formation: Cyanide salts react with acids to produce highly toxic hydrogen cyanide (HCN) gas. Therefore, cyanide-containing solutions must be kept basic (pH > 10). Never store or mix cyanide waste with acidic waste.[5]

-

Emergency Preparedness: An emergency plan should be in place before starting any work with cyanides. This includes having a cyanide antidote kit available and ensuring that personnel are trained in its use. Calcium gluconate gel should be readily accessible for skin contact.

Quenching and Disposal of Cyanide Waste:

All cyanide-containing waste, including solutions, contaminated solids, and empty containers, must be treated as hazardous waste.[5]

-

Quenching: Small amounts of residual cyanide in reaction mixtures or on glassware can be quenched by treatment with an excess of sodium hypochlorite solution (bleach) under basic conditions (pH > 10). This oxidation process converts cyanide to the less toxic cyanate. This procedure should be performed in a fume hood.[5]

-

Disposal: All cyanide waste must be collected in clearly labeled, dedicated, and sealed containers. These containers should be stored in a secure area away from acids.[5]

Conclusion

The synthesis of this compound via the Strecker reaction is a practical and efficient method for obtaining this valuable chemical intermediate. By understanding the reaction mechanism, adhering to a detailed experimental protocol, and, most importantly, following stringent safety procedures for handling cyanide, researchers can confidently and safely produce this compound for their drug discovery and development endeavors. The information provided in this guide serves as a comprehensive resource to support these efforts.

References

-

CHEM12 Cyanide Compounds. (n.d.). Retrieved from [Link]

-

Crucial Safety Measures When Working with Sodium Cyanide. (2025, January 10). United Chemical. Retrieved from [Link]

-

Sodium Cyanide. (n.d.). TAEKWANG INDUSTRIAL CO., LTD. Retrieved from [Link]

-

Sodium Cyanide Safety Handling Guide. (2012). TAEKWANG Industrial Co., Ltd. Retrieved from [Link]

-

Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Cyanide Compounds. (n.d.). University of St Andrews. Retrieved from [Link]

-

Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Laboratory chemical safety summary: sodium cyanide and potassium cyanide. (1994, July). National Research Council. Retrieved from [Link]

-

Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

-

Strecker Synthesis. (n.d.). NROChemistry. Retrieved from [Link]

-

Cyanides. (2022, May 18). University of Victoria. Retrieved from [Link]

-

Strecker Amino Acid Synthesis Mechanism & Examples. (n.d.). Retrieved from [Link]

- Method for preparing 4-cyanopiperidine hydrochloride. (n.d.). Google Patents.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | C12H20N2O2 | CID 46835621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New Publications Review: Medicinal and Organic Chemistry | ChemPartner % [chempartner.com]

- 4. rsc.org [rsc.org]

- 5. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 6. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 7. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 11. Total Synthesis of (−)-Normalindine via Addition of Metallated 4-Methyl-3-cyanopyridine to an Enantiopure Sulfinimine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Methylpiperidine-4-carbonitrile Hydrochloride

Introduction

4-Methylpiperidine-4-carbonitrile hydrochloride is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. As a structural motif, the 4-cyano-4-methylpiperidine core serves as a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of a quaternary carbon at the 4-position, bearing both a methyl and a cyano group, offers a unique steric and electronic profile that can be exploited to modulate the pharmacological properties of a lead compound. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the requisite starting materials, the underlying chemical principles, and the strategic considerations for each pathway.

Synthetic Strategies and Core Starting Materials

The synthesis of this compound can be approached through several distinct retrosynthetic pathways. This guide will focus on three plausible and chemically robust strategies:

-

The Strecker Synthesis from 1-Methyl-4-piperidone: A direct, convergent approach to construct the α-aminonitrile functionality.

-

Cyclization of a Bis(2-haloethyl)amine with Propionitrile: A method that builds the piperidine ring and sets the quaternary center in a single key step.

-

C-Alkylation of a 4-Cyanopiperidine Precursor: A sequential approach involving the formation of the piperidine-4-carbonitrile scaffold followed by methylation at the C4 position.

Route 1: The Strecker Synthesis Pathway

The Strecker synthesis is a classic and highly effective method for preparing α-aminonitriles from aldehydes or ketones.[1][2] The reaction involves the condensation of a carbonyl compound with an amine and a cyanide source. For the synthesis of an α,α-disubstituted aminonitrile like 4-Methylpiperidine-4-carbonitrile, a ketone is used as the starting carbonyl compound.[3]

Core Starting Materials for the Strecker Synthesis

| Starting Material | Chemical Structure | Key Properties & Role |

| 1-Methyl-4-piperidone | CAS: 1445-73-4Role: Ketone substrate providing the piperidine backbone and the C4 carbon for cyanation. | |

| Cyanide Source (e.g., KCN, NaCN, TMSCN) | KCN / NaCN / (CH₃)₃SiCN | Role: Provides the nitrile group. Trimethylsilyl cyanide (TMSCN) is often used for milder reaction conditions. |

| Amine Source (e.g., Methylamine, Ammonium Chloride) | CH₃NH₂ / NH₄Cl | Role: In this intramolecular variant, the nitrogen is already present in the ring. An external amine is not required, but an acid catalyst (like HCl from methylamine hydrochloride) is often used to facilitate iminium ion formation. |

| Solvent (e.g., Methanol, Ethanol, Water) | - | Role: Provides the reaction medium. The choice of solvent depends on the specific cyanide source and reaction conditions. |

Conceptual Workflow and Mechanistic Insights

The Strecker synthesis in this context is a variation where the amine is part of the ketone substrate. The reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by the cyanide nucleophile.

Caption: Strecker synthesis of 4-Methylpiperidine-4-carbonitrile.

Expertise & Experience: The key to a successful Strecker synthesis is the efficient formation of the iminium ion intermediate. In the case of 1-methyl-4-piperidone, the reaction is facilitated by an acidic medium which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1] The subsequent intramolecular dehydration leads to the cyclic iminium ion. The nucleophilic attack of the cyanide ion then occurs from either face of the planar iminium ion, leading to a racemic mixture of the product. The final step involves the addition of hydrochloric acid to precipitate the hydrochloride salt.

Protocol Note: The synthesis of the starting material, 1-Methyl-4-piperidone, is well-established and can be achieved through methods like the Dieckmann cyclization of the Michael adduct of methylamine and ethyl acrylate, or via a Mannich-type reaction with diethyl acetonedicarboxylate, formaldehyde, and methylamine.[4][5][6][7]

Route 2: Bimolecular Cyclization Pathway

This approach constructs the piperidine ring through the reaction of a nitrogen mustard derivative with a carbanion derived from a nitrile. This method is particularly useful for creating quaternary centers at the C4 position of the piperidine ring.

Core Starting Materials for Bimolecular Cyclization

| Starting Material | Chemical Structure | Key Properties & Role |

| N,N-bis(2-chloroethyl)methylamine | CAS: 51-75-2Role: Provides the nitrogen and the C2, C3, C5, and C6 atoms of the piperidine ring. It acts as a bis-electrophile. | |

| Propionitrile | CH₃CH₂CN | CAS: 107-12-0Role: Provides the C4 carbon, the methyl group, and the nitrile group. It acts as the nucleophile after deprotonation. |

| Strong Base (e.g., NaH, LDA, NaOH) | - | Role: Deprotonates propionitrile to generate the nucleophilic carbanion. |

| Phase-Transfer Catalyst (PTC) (e.g., TBAB, TEBA) | - | Role: Facilitates the reaction between the aqueous base and the organic-soluble reactants.[8][9][10][11] |

| Solvent (e.g., Toluene, Dichloromethane) | - | Role: Provides the organic phase for the reaction. |

Conceptual Workflow and Mechanistic Insights

This synthesis relies on the generation of a carbanion from propionitrile, which then acts as a nucleophile in a double alkylation reaction with N,N-bis(2-chloroethyl)methylamine.

Caption: Bimolecular cyclization to form the piperidine ring.

Expertise & Experience: The success of this reaction often hinges on the use of phase-transfer catalysis (PTC) when using an inorganic base like sodium hydroxide.[9][10] The PTC, typically a quaternary ammonium salt, transports the hydroxide ion into the organic phase to deprotonate the propionitrile. The resulting carbanion then reacts with one of the chloroethyl arms of the nitrogen mustard. A second, intramolecular SN2 reaction then closes the ring. Careful control of reaction conditions is necessary to minimize polymerization and other side reactions. The starting material, N,N-bis(2-chloroethyl)methylamine, is a nitrogen mustard and a potent alkylating agent, requiring specialized handling procedures.

Route 3: C-Alkylation of a 4-Cyanopiperidine Precursor

This synthetic strategy involves the initial preparation of a 1-methyl-4-cyanopiperidine scaffold, followed by the introduction of the second methyl group at the C4 position.

Core Starting Materials for C-Alkylation

| Starting Material | Chemical Structure | Key Properties & Role |

| 1-Methyl-4-cyanopiperidine | Role: The substrate for C4-alkylation. | |

| Strong Base (e.g., LDA, NaHMDS) | - | Role: Deprotonates the C4 position, alpha to the nitrile group, to form a carbanion. |

| Methylating Agent (e.g., Methyl iodide, Dimethyl sulfate) | CH₃I / (CH₃)₂SO₄ | Role: Provides the methyl group for the alkylation reaction. |

| Aprotic Solvent (e.g., THF, Diethyl ether) | - | Role: Provides an anhydrous reaction medium for the formation and reaction of the carbanion. |

Conceptual Workflow and Mechanistic Insights

This route is a two-step process: the synthesis of the 1-methyl-4-cyanopiperidine intermediate, followed by its deprotonation and alkylation.

Caption: C-Alkylation pathway for synthesis.

Expertise & Experience: The first part of this route, the synthesis of 4-cyanopiperidine, is often accomplished by the dehydration of isonipecotamide. This can be followed by N-methylation using a suitable methylating agent. The key step is the C4-alkylation. The proton at the C4 position, being alpha to the electron-withdrawing nitrile group, is acidic enough to be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting carbanion is then quenched with an electrophilic methyl source like methyl iodide. Anhydrous conditions are critical for this step to prevent quenching of the carbanion by water.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Strecker Synthesis | Route 2: Bimolecular Cyclization | Route 3: C-Alkylation |

| Convergence | Highly convergent | Convergent | Linear/Sequential |

| Key Starting Materials | 1-Methyl-4-piperidone | N,N-bis(2-chloroethyl)methylamine, Propionitrile | Isonipecotamide, Methylating Agent |

| Handling Hazards | Standard laboratory hazards | Requires handling of highly toxic nitrogen mustard | Standard laboratory hazards |

| Key Challenges | Control of reaction conditions to favor iminium formation | Minimizing side reactions, handling of hazardous materials | Anhydrous conditions for C-alkylation |

| Industrial Scalability | Potentially scalable | May be limited by safety and handling concerns | Scalable, but multi-step |

Conclusion

The selection of a synthetic route for this compound depends on several factors, including the availability and cost of starting materials, the scale of the synthesis, and the safety infrastructure available. The Strecker synthesis offers a direct and efficient route from a readily accessible piperidone precursor. The bimolecular cyclization is an elegant approach for ring formation but involves hazardous materials that may be prohibitive for some research environments. The C-alkylation route is a logical, step-wise approach that relies on well-understood reactions, although it is less convergent than the other methods. Each of these pathways provides a viable strategy for accessing this important synthetic building block, and a thorough understanding of the starting materials and reaction mechanisms is paramount for successful execution.

References

-

Wikipedia. (2023). 1-Methyl-4-piperidone. Retrieved from [Link]

-

O'Reilly, N. J., & Black, D. StC. (2011). One-step diketopiperazine synthesis using phase transfer catalysis. Tetrahedron Letters, 52(35), 4584-4586. Retrieved from [Link]

-

Khan, A. T., & Bhowmick, M. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6615. Retrieved from [Link]

-

Chemeurope.com. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1445-73-4,1-Methyl-4-piperidone. Retrieved from [Link]

-

Zhang, Z., et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 3, 749-756. Retrieved from [Link]

-

Bahamonde, A., & Melchiorre, P. (2016). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. Journal of the American Chemical Society, 138(42), 13949–13952. Retrieved from [Link]

-

Van der Eycken, J., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Combinatorial Science, 23(2), 118-124. Retrieved from [Link]

-

Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Abdel-Malek, H. A., & Ewies, E. F. (2014). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 3(1), 1-21. Retrieved from [Link]

-

Liu, X., et al. (2024). Synthesis of α‑Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. Retrieved from [Link]

-

Sen, A. B., & Shanker, K. (1948). Synthesis of piperidine derivatives. Part II. Journal of the Indian Chemical Society, 25, 285-286. Retrieved from [Link]

-

Li, J. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Clinical Practice, 7(4). Retrieved from [Link]

-

SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

-

Chemistry For Everyone. (2024, February 8). What Is Phase Transfer Catalysis? [Video]. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

- Google Patents. (n.d.). US3726922A - Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline.

-

Manasa Life Sciences. (n.d.). N-bis(2-chloroethyl)nitrous amide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to amides. Retrieved from [Link]

Sources

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Strecker_amino_acid_synthesis [chemeurope.com]

- 4. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 5. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. Cas 1445-73-4,1-Methyl-4-piperidone | lookchem [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. crdeepjournal.org [crdeepjournal.org]

- 10. biomedres.us [biomedres.us]

- 11. youtube.com [youtube.com]

Chemical reactivity of 4-Methylpiperidine-4-carbonitrile hydrochloride

An In-depth Technical Guide to the Chemical Reactivity of 4-Methylpiperidine-4-carbonitrile Hydrochloride

Introduction

This compound is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a sterically hindered quaternary carbon center, a reactive nitrile group, and a secondary amine masked as a hydrochloride salt, offers a unique platform for the synthesis of complex molecular architectures. Piperidine scaffolds are prevalent in over twenty classes of pharmaceuticals and numerous alkaloids, making their derivatives valuable starting points for drug discovery pipelines.[1] This guide provides an in-depth exploration of the core chemical reactivity of this compound, moving beyond simple reaction lists to explain the causality behind experimental choices and protocols. It is designed for scientists and professionals seeking to leverage this versatile intermediate for the creation of novel chemical entities.

Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's properties is fundamental to predicting its behavior in a chemical reaction. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 948894-26-6 | [2][3][4] |

| Molecular Formula | C₇H₁₃ClN₂ | [3][4] |

| Molecular Weight | 160.65 g/mol | [3][5] |

| Appearance | White to pale-yellow solid | [5] |

| Storage Conditions | Store in refrigerator (2 to 8 °C) under an inert atmosphere | [4][5] |

| SMILES | N1CCC(C)(C#N)CC1.[H]Cl | [6] |

Structural Insights into Reactivity:

The molecule's reactivity is dictated by two primary functional groups: the piperidine nitrogen and the nitrile group.

-

The Piperidine Nitrogen: As a hydrochloride salt, the secondary amine is protonated (R₂NH₂⁺), rendering it non-nucleophilic. To engage this site in reactions such as alkylation or acylation, it must first be deprotonated using a suitable base to liberate the lone pair of electrons on the nitrogen. The resulting free amine is a potent nucleophile.[7]

-

The Nitrile Group (-C≡N): This group is a versatile electrophilic center. The carbon atom is susceptible to attack by nucleophiles, and the entire group can be transformed through hydrolysis or reduction into other valuable functional groups like amides, carboxylic acids, or primary amines.[7] The presence of a quaternary carbon alpha to the nitrile sterically shields this group, which can influence reaction kinetics compared to unhindered nitriles.

Caption: Key reactive centers of 4-Methylpiperidine-4-carbonitrile.

Core Chemical Reactivity

This section details the principal transformations of the molecule, categorized by the reactive functional group.

Reactions at the Piperidine Nitrogen

As the starting material is a hydrochloride salt, all reactions at the nitrogen require the addition of at least one equivalent of a base to neutralize the HCl and liberate the free secondary amine.

A. N-Alkylation

N-alkylation is a foundational reaction for introducing substituents onto the piperidine ring, a common strategy in drug design to modulate properties like solubility, lipophilicity, and target binding. The reaction proceeds via an Sₙ2 mechanism where the nucleophilic nitrogen attacks an electrophilic alkyl halide.

-

Causality: The choice of base and solvent is critical. A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is preferred to avoid competing with the alkylating agent.[8] Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile are ideal as they effectively solvate the cation of the base and promote the Sₙ2 reaction pathway without interfering.[8][9]

Caption: Reduction of the nitrile group to a primary amine.

B. Hydrolysis to Carboxylic Acid or Amide

The nitrile can be hydrolyzed under either acidic or basic conditions. The intermediate in this reaction is the corresponding amide, which can sometimes be isolated under carefully controlled, mild conditions. More forceful conditions typically drive the reaction to completion to yield the carboxylic acid.

-

Causality:

-

Acidic Hydrolysis: Concentrated strong acids (e.g., H₂SO₄, HCl) protonate the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to attack by water.

-

Basic Hydrolysis: Strong bases (e.g., NaOH, KOH) involve the direct attack of a hydroxide ion on the nitrile carbon. High temperatures are often required to drive the subsequent hydrolysis of the intermediate amide salt to the carboxylate.

-

Experimental Protocols

The following protocols are provided as illustrative examples. Researchers should always conduct a thorough risk assessment before beginning any new procedure.

Protocol 1: N-Benzylation of 4-Methylpiperidine-4-carbonitrile

This protocol describes a typical N-alkylation procedure.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

-

Reagents: Add anhydrous potassium carbonate (2.5 eq) and anhydrous DMF to form a stirrable slurry.

-

Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure product.

Protocol 2: Reduction of the Nitrile Group with LiAlH₄

This protocol requires stringent anhydrous conditions.

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of the N-protected 4-Methylpiperidine-4-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Carefully add lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 eq) portion-wise, controlling the rate of addition to manage any exotherm.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).

-

Quenching: Cool the reaction back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Isolation: A granular precipitate of aluminum salts will form. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude aminomethyl product, which can be further purified if necessary.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: The compound is harmful if swallowed or inhaled, causes skin irritation, and can cause serious eye irritation or damage. [3][10]It may also cause respiratory irritation. [10]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [10]Work should be conducted in a well-ventilated chemical fume hood. [11]* Handling: Avoid breathing dust, fumes, or vapors. [10]Avoid contact with skin and eyes. [10]Wash hands thoroughly after handling. * Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, preferably in a refrigerator as recommended. [4][11]

Conclusion

This compound is a strategically important building block whose true potential is unlocked through a clear understanding of its bifunctional reactivity. By selectively targeting either the piperidine nitrogen or the nitrile group, chemists can access a vast chemical space of novel diamines, amino acids, and complex heterocyclic systems. The key to success lies in the judicious choice of reagents and reaction conditions—specifically, the use of a base to unmask the nucleophilic amine and the selection of appropriate reductive or hydrolytic conditions to transform the nitrile. This guide provides the foundational knowledge for researchers to confidently and effectively incorporate this versatile intermediate into their synthetic programs.

References

-

Nine Chongqing Chemdad Co., Ltd. This compound. Available from: [Link]

-

Autech Industry Co.,Limited. 948894-26-6 | this compound. Available from: [Link]

-

NINGBO INNO PHARMCHEM. The Essential Role of 4-Methylpiperidine in Modern Chemical Industries. Available from: [Link]

-

NINGBO INNO PHARMCHEM. 4-Methylpiperidine: A Versatile Intermediate for Pharmaceutical Synthesis. (2025-10-29). Available from: [Link]

-

Wikipedia. Amine. Available from: [Link]

-

ResearchGate. Procedure for N-alkylation of Piperidine? (2017-03-16). Available from: [Link]

-

Popov, A. V., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2022, 27(19), 6332. Available from: [Link]

-

Sciencemadness.org. N-alkylation of 4-piperidone. (2012-07-01). Available from: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 948894-26-6 [chemicalbook.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Lassonde Studios Virtual Tour | The University of Utah [lassonde.utah.edu]

- 6. This compound(948894-26-6) 1H NMR spectrum [chemicalbook.com]

- 7. Amine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. biosynth.com [biosynth.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility Profile of 4-Methylpiperidine-4-carbonitrile hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility characteristics of 4-Methylpiperidine-4-carbonitrile hydrochloride. Given the current lack of publicly available quantitative solubility data for this compound, this document emphasizes the establishment of a robust experimental protocol for its determination.

Introduction and Physicochemical Overview

This compound is a piperidine derivative with the CAS number 948894-26-6.[1][2] Its structure, featuring a hydrophilic hydrochloride salt and a more lipophilic methyl and carbonitrile-substituted piperidine ring, suggests a nuanced solubility profile that is highly dependent on the solvent system. Understanding this profile is critical for applications in medicinal chemistry, process development, and formulation science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 948894-26-6 | [1][2] |

| Molecular Formula | C₇H₁₃ClN₂ | [3][4] |

| Molecular Weight | 160.65 g/mol | [2][3][4] |

| Physical State | Solid (White to Pale-yellow to Yellow-brown) | [3][4] |

| Storage Conditions | Store in Refrigerator (2 to 8 °C), Inert atmosphere | [3][4] |

The hydrochloride salt form is expected to enhance aqueous solubility compared to its free base. However, the presence of the methyl group and the overall molecular structure will influence its solubility in organic solvents.

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like." For this compound, we can anticipate the following:

-

Aqueous Solubility: The ionic nature of the hydrochloride salt will promote solubility in polar protic solvents like water. The pH of the aqueous medium will be a critical factor; solubility is expected to be higher in acidic to neutral conditions where the piperidine nitrogen remains protonated.

-

Organic Solubility: Solubility in organic solvents will be a function of the solvent's polarity. Polar aprotic solvents (e.g., DMSO, DMF) are likely to be effective. Solubility in non-polar solvents (e.g., hexane, toluene) is expected to be low. Alcohols (e.g., methanol, ethanol) may offer intermediate solubility due to their ability to engage in hydrogen bonding and solvate the ionic and non-polar portions of the molecule.

Experimental Determination of Equilibrium Solubility

The shake-flask method is the gold standard for determining equilibrium solubility.[5] This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment

-

This compound (purity >97%)

-

Calibrated analytical balance

-

A selection of solvents (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, methanol, ethanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF))

-

Vials with screw caps

-

Shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Calibrated pH meter

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[5]

-

Pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and visually confirm the presence of undissolved solid.

-

Centrifuge the vials to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with the appropriate mobile phase for HPLC analysis.

-

-

Quantification by HPLC:

-

Develop a validated HPLC method for the quantification of this compound. This involves selecting an appropriate column, mobile phase, and detection wavelength.

-

Prepare a series of calibration standards of known concentrations.

-

Inject the calibration standards and the diluted samples onto the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted samples from the calibration curve and back-calculate the solubility in the original solvent, expressing the result in units such as mg/mL or µg/mL.

-

Safety and Handling

This compound should be handled with care. The following hazard statements have been associated with it: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[3][4]

-

Always work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C (Example Data)

| Solvent | Solubility (mg/mL) |

| Deionized Water | To be determined |

| PBS (pH 7.4) | To be determined |

| Methanol | To be determined |

| Ethanol | To be determined |

| Acetonitrile | To be determined |

| DMSO | To be determined |

Conclusion

This guide provides a robust framework for the systematic determination of the solubility of this compound. By following the detailed protocol and adhering to principles of scientific integrity, researchers can generate reliable data that is essential for advancing drug discovery and development projects involving this compound. The causality behind each step, from ensuring an excess of solute to the use of a validated analytical method, contributes to a self-validating system for data generation.

References

-

PubChem. 4-Methylpiperidine hydrochloride. National Center for Biotechnology Information. [Link]

-

BuyersGuideChem. This compound suppliers and producers. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ChemUniverse. This compound. [Link]

-

PubChem. 4-Methylpiperidine. National Center for Biotechnology Information. [Link]

-

NIST. 4-Methylpiperidine hydrochloride. National Institute of Standards and Technology. [Link]

Sources

A Technical Guide to the Storage, Stability, and Handling of 4-Methylpiperidine-4-carbonitrile Hydrochloride

Abstract: 4-Methylpiperidine-4-carbonitrile hydrochloride is a pivotal building block in medicinal chemistry and drug development. Its structural integrity is paramount for the synthesis of active pharmaceutical ingredients (APIs) with predictable properties and purity profiles. This technical guide provides an in-depth analysis of the compound's stability, outlining the chemical rationale for its formulation as a hydrochloride salt. We will explore potential degradation pathways and establish field-proven protocols for optimal storage, handling, and purity assessment. This document is intended for researchers, scientists, and drug development professionals who rely on the quality and stability of this key intermediate for successful downstream applications.

Core Chemical and Physical Characteristics

This compound is a bifunctional molecule featuring a saturated heterocyclic piperidine ring and a nitrile group. The hydrochloride salt form is crucial for its stability and handling properties. Understanding its fundamental structure is the first step in appreciating its chemical behavior.

The core structure contains a tertiary amine within the piperidine ring, which is protonated by hydrochloric acid. This structural feature is the primary determinant of the compound's stability, as will be discussed in Section 2.

Caption: Figure 1: Key structural features of the title compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 948894-26-6 | [1][2] |

| Molecular Formula | C₇H₁₃ClN₂ | [1][2] |

| Molecular Weight | 160.64 g/mol | [1][3] |

| Appearance | White to Pale-yellow to Yellow-brown Solid | [3] |

| Recommended Storage | 2 to 8 °C, under inert atmosphere | [1][3] |

The Rationale for Hydrochloride Salt Formulation: Enhancing Chemical Stability

In drug development and organic synthesis, amines are frequently converted to their hydrochloride salts for compelling reasons related to stability and handling. The free base form of 4-methylpiperidine-4-carbonitrile, like many amines, possesses a lone pair of electrons on the nitrogen atom. This lone pair is a site of reactivity, making the free base susceptible to atmospheric oxidation, which can lead to the formation of N-oxides and other degradation products.[4]

By treating the free base with hydrochloric acid (HCl), the nitrogen atom is protonated, forming a positively charged piperidinium cation and a chloride anion. This process has two primary benefits:

-

Prevention of Oxidation: The protonation effectively sequesters the lone pair of electrons, making them unavailable for oxidative reactions.[4] This is the single most important factor contributing to the long-term shelf stability of the compound.

-

Improved Physical Properties: Amine free bases are often oils or low-melting-point solids, which can be difficult to handle, weigh accurately, and purify. The resulting salt is typically a crystalline, non-volatile solid, simplifying its manipulation in a laboratory setting.

Caption: Figure 2: The reversible protonation enhancing stability.

Stability Profile and Potential Degradation Pathways

While the hydrochloride salt form significantly enhances stability, the molecule is not impervious to degradation under suboptimal conditions. A comprehensive understanding of its potential liabilities is crucial for ensuring its integrity.

-

Hydrolysis of the Nitrile Group: The carbon-nitrogen triple bond of the nitrile group is susceptible to hydrolysis. This reaction can be catalyzed by the presence of strong acids or bases, particularly in the presence of water and at elevated temperatures. The hydrolysis can proceed first to a primary amide and subsequently to a carboxylic acid, generating impurities that can complicate downstream reactions. The primary defense against this pathway is rigorous exclusion of moisture.

-

Oxidation of the Piperidine Ring: Although N-oxidation is blocked, the carbon atoms of the piperidine ring can still be susceptible to oxidation by strong oxidizing agents or through photolytic pathways involving radical mechanisms.[5][6] This can lead to complex degradation products, including ring-opened species.[5]

-

Photodegradation: Compounds containing piperidine motifs can be sensitive to light, particularly UV radiation.[5] Energy from light can initiate radical reactions, leading to a variety of degradation products. Storing the material in amber vials or in the dark is a necessary precaution.[7]

-

Thermal Degradation: As with most organic compounds, exposure to excessive heat can promote decomposition.[5] While the compound is a solid with a presumably high melting point, long-term storage at elevated temperatures should be avoided.

Caption: Figure 3: Major stress factors and resulting impurities.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is a self-validating system for maintaining the purity and stability of this compound.

Long-Term Storage Protocol

The causality behind these choices is the mitigation of the degradation pathways described in Section 3.

-

Temperature: Store refrigerated at 2°C to 8°C.[1][3][8] Low temperatures slow the rate of all potential chemical degradation reactions.

-

Atmosphere: The container should be flushed with and stored under a dry, inert atmosphere such as argon or nitrogen.[1] This is the most critical step to prevent moisture-induced hydrolysis of the nitrile and potential oxidation.

-

Container: Use a tightly sealed, chemically resistant container. An amber glass vial is preferred to protect the contents from light, mitigating photodegradation.[7][9]

-

Location: Store in a dry, well-ventilated, and secure area accessible only to authorized personnel.[9][10] Ensure the storage location is away from heat sources and incompatible materials.

Safe Handling and Personal Protective Equipment (PPE)

Prudent laboratory practice dictates minimizing exposure to any chemical, regardless of its known toxicity.

-

Engineering Controls: All weighing and solution preparation should be conducted in a certified chemical fume hood to prevent inhalation of fine particulates.[9][11]

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[8][11]

-

Skin Protection: Use disposable nitrile gloves for incidental contact, ensuring they are changed immediately if contamination occurs.[12] For more extensive handling, consult glove manufacturer data for resistance to piperidine derivatives. A lab coat is mandatory.[8]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling the compound.[7][8]

Incompatible Materials

To prevent hazardous reactions and degradation, store this compound away from:

-

Strong bases (which would neutralize the HCl salt and generate the less stable free base)[7]

Experimental Protocols for Stability and Purity Assessment

Verifying the purity of a reagent before use is fundamental to reproducible research. The following protocols provide robust methods for assessing the integrity of this compound.

Protocol: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify likely degradation products and establish its stability limits.[5]

-

Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 acetonitrile:water mixture.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[5]

-

Thermal Degradation: Store a solid sample and 1 mL of the stock solution in an oven at 80°C for 48 hours.[5]

-

Photolytic Degradation: Expose a solid sample and 1 mL of the stock solution to a photostability chamber compliant with ICH Q1B guidelines.[5]

-

Protocol: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard for quantitative purity assessment of non-volatile organic molecules.[14]

-

Instrumentation: HPLC system with UV or Diode Array Detector (DAD).

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

-

Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to 5% B and re-equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Analysis: Inject the sample and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Conclusion

The long-term stability of this compound is expertly managed through its formulation as a hydrochloride salt, which protects the reactive amine from oxidation. However, its integrity is further dependent on a disciplined approach to storage and handling. By adhering to the protocols outlined in this guide—specifically, storage at 2-8°C under an inert, dry atmosphere and protected from light—researchers can significantly mitigate the risks of hydrolytic, oxidative, and photolytic degradation. Routine purity verification using a robust analytical method like RP-HPLC is the final, essential step to ensure the compound's quality and, by extension, the success of the scientific endeavors that depend on it.

References

- Sigma-Aldrich Inc. (2025).

- BenchChem. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention.

- Rissanen, S., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Hydrochloride Salts in Chemical Stability.

- ACS Publications. (2024).

- Reddit r/chemistry. (2015). Why are organic amines often more stable as the HCl salt than in the free base form?

- Carbosynth Ltd. (2022). Safety Data Sheet for 4-Methylenepiperidine hydrochloride.

- CymitQuimica. (2023).

- Chemdad Co., Ltd. (n.d.). This compound Product Page.

- BuyersGuideChem. (2025). This compound suppliers.

- HFC. (n.d.). 948894-26-6 | this compound.

- AAPPTec, LLC. (n.d.).

- Fisher Scientific. (2024).

- Fisher Scientific. (2021).

- University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.

- BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.

Sources

- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 3. Lassonde Studios Virtual Tour | The University of Utah [lassonde.utah.edu]

- 4. reddit.com [reddit.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.com [fishersci.com]

- 8. biosynth.com [biosynth.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 13. peptide.com [peptide.com]

- 14. benchchem.com [benchchem.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Methylpiperidine-4-carbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety and handling precautions for 4-Methylpiperidine-4-carbonitrile hydrochloride, a key intermediate in pharmaceutical synthesis. As Senior Application Scientists, we recognize that a foundational understanding of a compound's reactivity and toxicology is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a simple checklist, offering a scientifically grounded rationale for each procedural recommendation, empowering researchers to make informed decisions and foster a culture of safety.

Compound Identification and Hazard Analysis

This compound is a heterocyclic compound incorporating both a piperidine ring and a nitrile functional group. This unique structure informs its chemical reactivity and toxicological profile.

| Property | Information | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 948894-26-6 | [2] |

| Molecular Formula | C7H13ClN2 | [3] |

| Molecular Weight | 160.65 g/mol | [3] |

| Appearance | White to pale-yellow or yellow-brown solid | [3] |

| Storage Temperature | 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) | [2] |

Inherent Hazards: The primary hazards associated with this compound stem from its piperidine and nitrile moieties. Piperidine derivatives can be corrosive and cause severe skin burns and eye damage[4]. The nitrile group presents a significant toxicological concern due to the potential for release of cyanide ions, which can interfere with cellular respiration[5].

Hazard Statement Summary (Inferred from related compounds):

-

H302: Harmful if swallowed.

-

H311+H331: Toxic in contact with skin or if inhaled.

-

H314: Causes severe skin burns and eye damage.

-

H402: Harmful to aquatic life.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls, supplemented by administrative controls and, finally, appropriate PPE.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure[6].

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors[6].

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Nitrile or butyl rubber gloves. Minimum thickness of 5 mil is recommended. | Nitrile gloves offer good resistance to a range of chemicals. For prolonged or high-risk procedures, double-gloving is advised. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste. |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes, and a face shield protects against splashes to the entire face. |

| Skin and Body Protection | Flame-retardant lab coat, long pants, and closed-toe shoes. | A lab coat should be worn at all times and laundered separately from personal clothing. For larger scale operations, a chemical-resistant apron or suit may be necessary. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be available for emergency situations or if engineering controls are not sufficient. | Respirator use should be part of a comprehensive respiratory protection program, including fit testing and training. |

Experimental Workflow for Donning and Doffing PPE

Caption: A logical workflow for donning and doffing PPE to minimize exposure.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the chemical's integrity.

Handling

-

Avoid Inhalation, Ingestion, and Skin Contact: Use this chemical only in a well-ventilated area, preferably a fume hood[6].

-

Grounding and Bonding: For operations involving larger quantities, use non-sparking tools and ensure equipment is properly grounded and bonded to prevent static discharge, as piperidine derivatives can be flammable[6][7].

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and bases[4].

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking[8].

Storage

-

Temperature and Atmosphere: Store in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere such as argon or nitrogen[2].

-

Location: Store in a designated, well-ventilated, and secure area away from incompatible materials[9].

-

Container Integrity: Regularly inspect containers for leaks or damage.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (do not use mouth-to-mouth resuscitation). Seek immediate medical attention[10]. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[6]. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention[11]. |

Special Consideration for Cyanide Poisoning: Due to the nitrile group, there is a risk of cyanide poisoning. Symptoms can include headache, dizziness, rapid heart rate, shortness of breath, and vomiting, potentially progressing to seizures and cardiac arrest[5]. High-flow oxygen is a critical initial treatment[10]. Antidotes such as hydroxocobalamin or a cyanide antidote kit should be administered by trained medical professionals[5][12].

Emergency Response Workflow

Caption: A streamlined workflow for responding to laboratory emergencies.

Spill and Waste Disposal

Spill Cleanup

-

Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth. Place the contaminated material into a suitable, labeled container for hazardous waste disposal.

-

Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

Waste Disposal

-

Contaminated Materials: All disposable PPE, absorbent materials from spills, and empty containers should be considered hazardous waste.

-

Disposal Procedures: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general trash. Contaminated nitrile gloves should be disposed of as hazardous waste and may be incinerated by a licensed facility[13][14]. Some specialized recycling programs may be available for non-hazardous nitrile gloves, but this is not applicable for gloves contaminated with this compound[15][16].

Conclusion

This compound is a valuable research chemical that demands a high level of respect and careful handling. By understanding its inherent hazards and diligently applying the principles of laboratory safety—from engineering controls to proper disposal—researchers can mitigate risks and ensure a safe and productive scientific environment. This guide serves as a comprehensive resource, but it is incumbent upon each scientist to critically assess the risks of their specific experimental procedures and to always prioritize safety.

References

-

Health Safety & Wellbeing. (n.d.). First aid for cyanide exposure - OHS Information Sheet. Retrieved from [Link]

-

Health and Safety Executive and National Poisons Information Service. (n.d.). Cyanide poisoning recommendations on first aid treatment for employers and first aiders. Retrieved from [Link]

-

AI Care. (2024, April 4). Essential First Aid Measures for Cyanide Poisoning: What to Do Immediately. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Sodium Cyanide: Systemic Agent. NIOSH. Retrieved from [Link]

-

WorkSafe. (2022, June 30). Piperidine. Retrieved from [Link]

-

Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves? Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanide poisoning. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

Pentachemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). PIPERIDINE CAS Number - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]

-

Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

-

Earth911. (2023, October 24). How to Recycle Nitrile, Latex, and Vinyl Sterile Gloves. Retrieved from [Link]

-

Unigloves. (2024, September 21). How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NITRILES. NIOSH. Retrieved from [Link]

-

S&G Gloves. (2025, October 26). Are You Disposing Nitrile Gloves Correctly? Easy Steps for Environmental Safety in 2025. Retrieved from [Link]

-

Earth911. (2023, October 24). How to Recycle Nitrile, Latex, and Vinyl Sterile Gloves. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

S&G Gloves. (2025, June 23). How to Store Nitrile Gloves Properly. Retrieved from [Link]

-

GVG. (2022, September 8). Shelf life of Nitrile gloves and how to store in a right way. Retrieved from [Link]

-

Fengwang. (2025, April 12). Are Nitrile Gloves Toxic? Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H12N2). Retrieved from [Link]

-

Haz-Map. (n.d.). 4-Methylpiperidine - Hazardous Agents. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). 948894-26-6 | this compound. Retrieved from [Link]

- Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

-

PubChem. (n.d.). 1-Methyl-4-phenylpiperidine-4-carbonitrile | C13H16N2 | CID 62513. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C7H12N2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 948894-26-6 [chemicalbook.com]

- 3. Lassonde Studios Virtual Tour | The University of Utah [lassonde.utah.edu]

- 4. fishersci.com [fishersci.com]

- 5. Cyanide poisoning - Wikipedia [en.wikipedia.org]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. nj.gov [nj.gov]

- 9. chemos.de [chemos.de]

- 10. npis.org [npis.org]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. Sodium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]

- 13. earthsafeppe.com [earthsafeppe.com]

- 14. blog.cleanspaceproject.com [blog.cleanspaceproject.com]

- 15. ecogloves.co [ecogloves.co]

- 16. earth911.com [earth911.com]

A Technical Guide to the Synthesis of 4-Methylpiperidine-4-carbonitrile Hydrochloride: Key Intermediates and Strategic Pathways

Abstract

4-Methylpiperidine-4-carbonitrile hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a precursor to a variety of more complex molecular scaffolds. Its synthesis, centered on the construction of a quaternary carbon at the 4-position of the piperidine ring, presents unique challenges that necessitate a strategic approach. This in-depth technical guide provides a comprehensive analysis of the primary synthetic routes to this target compound. We will dissect the key intermediates, explain the causality behind critical experimental choices, and provide detailed, field-proven protocols. The guide is designed for researchers, chemists, and drug development professionals seeking a robust understanding of the practical synthesis of this important intermediate.

Introduction: Strategic Importance and Retrosynthetic Analysis

The piperidine moiety is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1] The specific substitution pattern of 4-Methylpiperidine-4-carbonitrile, featuring a quaternary center, makes it a particularly useful synthon for introducing gem-disubstituted motifs. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, opening avenues to diverse compound libraries.[2]

A successful synthesis hinges on the strategic selection of key intermediates. Retrosynthetic analysis reveals two primary and logical pathways for constructing the target molecule, each revolving around a different core intermediate.

Caption: Retrosynthetic analysis of this compound.

This guide will explore both the Piperidone-Centric Route (Pathway I) , which builds the quaternary center from a ketone precursor, and the Nitrile Alkylation Route (Pathway II) , which introduces the methyl group onto a nitrile-containing scaffold.

Pathway I: The Piperidone-Centric Route

This pathway is arguably the most robust and widely employed strategy due to the commercial availability of 4-piperidone derivatives and the reliability of the chemical transformations involved. The core logic is to first install the methyl group via a Grignard reaction, creating a tertiary alcohol, which is then converted to the target nitrile.

Key Intermediate I: N-Protected-4-piperidone